molecular formula C21H17ClFN5O2 B2815420 8-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872839-03-7

8-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

货号: B2815420
CAS 编号: 872839-03-7
分子量: 425.85
InChI 键: JMPOMWKMIDDKNE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a high-purity chemical research reagent belonging to the class of imidazo[2,1-f]purine-diones. This complex organic compound features a unique fused imidazole and purine ring system, which is of significant interest in medicinal chemistry and neuroscience research. Compounds within this structural class have demonstrated substantial potential as multi-target ligands for neurodegenerative disease research, particularly for Parkinson's disease . The strategic incorporation of both 4-chlorophenyl and 4-fluorobenzyl substituents in this molecule is designed to modulate its affinity and selectivity for key neurological targets. Structural analogs of this compound have been investigated as potent adenosine receptor (AR) antagonists, specifically targeting the A 1 and A 2A receptor subtypes . Research indicates that similar tetrahydropyrazino-annelated xanthine derivatives can simultaneously block adenosine receptors and inhibit monoamine oxidase B (MAO-B), representing a promising multi-target therapeutic strategy . This dual mechanism of action—enhancing dopamine signaling through A 2A AR blockade while preventing dopamine degradation via MAO-B inhibition—may produce synergistic effects in preclinical research models of neurodegeneration . The compound is presented as a solid with defined molecular weight and is provided for research purposes only. It is strictly intended for laboratory investigation and is not manufactured for human therapeutic or diagnostic applications. Researchers handling this compound should adhere to appropriate safety protocols and are responsible for ensuring compliance with their institutional guidelines for chemical use.

属性

IUPAC Name

6-(4-chlorophenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2/c1-25-18-17(19(29)28(21(25)30)12-13-2-6-15(23)7-3-13)27-11-10-26(20(27)24-18)16-8-4-14(22)5-9-16/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPOMWKMIDDKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCN(C4=N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Structural Variations and Substituent Effects

The following analogues highlight modifications impacting biological activity and physicochemical properties:

Compound Name & Evidence ID Substituents Key Findings
Target Compound 8: 4-Cl-Ph; 3: 4-F-Bn; 1: Me Potential dual activity as PDE inhibitor (structural analogy to Compound 5 ) and biofilm-targeting agent (fluorophenyl enhances bacterial membrane penetration ).
3-(4-Chlorobenzyl)-1-methyl-8-(3-methylphenyl)-... (Ev1) 8: 3-Me-Ph; 3: 4-Cl-Bn; 1: Me Reduced PDE affinity vs. target due to meta-methylphenyl (less optimal π-π stacking) and chlorobenzyl (higher lipophilicity) .
7-(4-Bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-... (Ev2) 8: 4-Me-Ph; 7: 4-Br-Ph; 1,3: Me Bromine’s bulkiness may hinder receptor binding; dimethyl groups enhance metabolic stability but reduce selectivity .
3-(4-Fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-... (Ev3) 8: 2-OH-Ph; 3: 4-F-Bn; 1,6,7: Me Hydroxyphenyl improves solubility but decreases blood-brain barrier penetration; trimethyl groups may limit conformational flexibility .
8-{2-[(3-Chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-... (Ev4) 8: Aminoethyl-3-Cl-Ph; 1,3,6,7: Me Aminoethyl chain enhances dopamine D2 receptor binding but reduces PDE inhibition .
8-(3-Chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-... (Ev9) 8: 3-Cl-Ph; 7: 4-F-Ph; 1,3: Me Dual chloro/fluoro substitution improves biofilm inhibition (QSAR models suggest synergistic halogen effects) .

Research Findings and Pharmacological Implications

  • Antibacterial Activity : Fluorophenyl derivatives (target, Ev9) exhibit enhanced biofilm disruption, attributed to fluorine’s electronegativity disrupting bacterial membrane integrity .
  • Receptor Selectivity: Aminoethyl-substituted analogues (Ev4) prioritize dopamine D2 binding, whereas the target compound’s structure favors adenosine or serotonin receptors .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction parameters influence yield?

  • Methodology: Multi-step synthesis involves (i) constructing the imidazo-purine core via cyclization under acidic/basic conditions, (ii) introducing substituents (e.g., 4-chlorophenyl via nucleophilic substitution using 4-chlorophenyl halides, and 4-fluorobenzyl via alkylation). Key parameters include temperature (60–100°C), solvent polarity (DCM, DMF), and catalysts (Pd for cross-coupling). Optimize via Design of Experiments (DoE) to balance yield (40–60%) and purity (>95%) .
  • Validation: Monitor reactions with TLC/HPLC and confirm structure via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution MS .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities?

  • Methodology: Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR to assign proton-carbon correlations, especially for diastereotopic protons in the dihydroimidazo-purine ring. X-ray crystallography resolves stereochemistry, while IR confirms carbonyl (C=O) stretches at ~1700 cm1^{-1} .
  • Data Interpretation: Compare experimental NMR shifts with computed spectra (e.g., ACD/Labs) to validate substituent positions .

Q. What preliminary biological screening assays are recommended?

  • Methodology: Test in vitro against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization assays. Assess cytotoxicity via MTT assays (IC50_{50} values) in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., staurosporine) and validate with dose-response curves .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact target selectivity?

  • Methodology: Synthesize analogs (e.g., replacing 4-fluorobenzyl with 4-Cl or 4-Br). Perform molecular docking (AutoDock Vina) to compare binding affinities to ATP-binding pockets. Validate with SPR (surface plasmon resonance) to measure KD_D values. Correlate logP (HPLC-measured) with membrane permeability .
  • Case Study: Fluorine’s electronegativity enhances hydrogen bonding with kinases, while chlorophenyl improves lipophilicity (logP = 2.8 vs. 2.2 for non-halogenated analogs) .

Q. How to resolve contradictions in reported bioactivity across studies?

  • Approach: Conduct meta-analysis of IC50_{50} values (e.g., PubChem Data). Identify confounding factors:

  • Purity: Use LC-MS to verify >95% purity; impurities may antagonize activity.
  • Assay Conditions: Standardize ATP concentrations (1 mM vs. 10 µM) and cell passage numbers.
  • Statistical Validation: Apply ANOVA to compare datasets; outliers may indicate batch variability .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodology:

  • Formulation: Use nanoemulsions (e.g., PEGylated liposomes) or cyclodextrin complexes to enhance aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL).
  • Prodrug Design: Introduce phosphate esters at the N-methyl group, cleaved in vivo by phosphatases. Validate stability in simulated gastric fluid (pH 2.0) and plasma .

Q. How to identify off-target effects and assess toxicity?

  • Methodology:

  • Proteome-Wide Screening: Use thermal shift assays (TSA) to identify protein targets.
  • Transcriptomics: RNA-seq of treated cells (10 µM, 24h) to map pathway enrichment (e.g., apoptosis, oxidative stress).
  • In Vivo Toxicity: Monitor ALT/AST levels in rodent models after 14-day dosing (10 mg/kg/day) .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (%)
Core FormationH2_2SO4_4, 80°C, 12h4585
4-Chlorophenyl AdditionPd(OAc)2_2, K2_2CO3_3, DMF, 100°C6092
4-Fluorobenzyl AlkylationNaH, THF, 0°C → RT5590
Data aggregated from .

Table 2: Comparative Bioactivity of Halogenated Analogs

SubstituentKinase Inhibition (IC50_{50}, nM)logP
4-Fluorobenzyl12 ± 1.52.8
4-Chlorobenzyl18 ± 2.13.1
Benzyl (control)85 ± 4.32.2
Data from .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。